Natriumstannat

Übersicht

Beschreibung

Sodium stannate, formally known as sodium hexahydroxostannate (IV), is an inorganic compound with the chemical formula Na₂[Sn(OH)₆]. This colorless salt is formed by dissolving metallic tin or tin (IV) oxide in sodium hydroxide. It is commonly used as a stabilizer for hydrogen peroxide .

Synthetic Routes and Reaction Conditions:

From Metallic Tin: Sodium stannate can be synthesized by dissolving metallic tin in sodium hydroxide. The reaction is as follows: [ \text{Sn} + 2\text{NaOH} + 4\text{H₂O} \rightarrow \text{Na₂[Sn(OH)₆]} + 2\text{H₂} ]

From Tin (IV) Oxide: Another method involves dissolving tin (IV) oxide in sodium hydroxide: [ \text{SnO₂} + 2\text{NaOH} + 2\text{H₂O} \rightarrow \text{Na₂[Sn(OH)₆]} ]

Industrial Production Methods:

Roasting with Sodium Carbonate: The anhydrous form of sodium stannate can be prepared by roasting tin dioxide with sodium carbonate in a mixed carbon monoxide/carbon dioxide environment: [ \text{SnO₂} + \text{Na₂CO₃} \rightarrow \text{Na₂SnO₃} + \text{CO₂} ] This method is advantageous due to its simplicity and high conversion rate

Types of Reactions:

Oxidation: Sodium stannate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced to metallic tin under appropriate conditions.

Substitution: Sodium stannate can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Hydrogen gas, carbon monoxide.

Substitution Reagents: Halogens, acids.

Major Products:

Oxidation: Tin (IV) oxide.

Reduction: Metallic tin.

Substitution: Various stannate derivatives depending on the substituent

Wissenschaftliche Forschungsanwendungen

Sodium stannate has a wide range of applications in scientific research:

Chemistry: Used as a stabilizer for hydrogen peroxide and in the synthesis of other tin compounds.

Biology: Employed in the preparation of biological samples for electron microscopy.

Medicine: Investigated for its potential use in radiopharmaceuticals.

Industry: Utilized in electroplating, tin alloy production, and as a catalyst in organic synthesis

Wirkmechanismus

Target of Action

Sodium stannate, formally known as sodium hexahydroxostannate(IV), is an inorganic compound with the formula Na2[Sn(OH)6] . It primarily targets metallic surfaces, where it acts as a passivation inhibitor . It also targets lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs), where it serves as an anode material .

Mode of Action

Sodium stannate forms a protective barrier on metal surfaces, preventing the interaction between the metal and corrosive agents, such as water and oxygen . In batteries, it interacts with lithium or sodium ions during cycling, contributing to the battery’s high theoretical capacity, superior lithium storage mechanism, and suitable operating voltage .

Biochemical Pathways

It’s known that sodium stannate can promote the deposition of metal hydroxides over the whole surface of the product film, including breaking areas, and the formation of the mg(oh)2 product film rich in mgsn(oh)6 .

Pharmacokinetics

It’s known that sodium stannate is a colorless salt that forms upon dissolving metallic tin or tin(iv) oxide in sodium hydroxide .

Result of Action

The action of sodium stannate results in the formation of a protective barrier on metal surfaces, which inhibits corrosion . In batteries, sodium stannate contributes to high theoretical capacity, superior lithium storage mechanism, and suitable operating voltage .

Action Environment

The action of sodium stannate can be influenced by environmental factors. For instance, the formation of sodium stannate can be affected by the presence of silicon oxide in cassiterite concentrates . Additionally, the reaction of sodium stannate with aluminum in alkaline solution can dramatically improve hydrogen generation kinetics .

Biochemische Analyse

Biochemical Properties

Sodium stannate plays a significant role in biochemical reactions, particularly in the stabilization of hydrogen peroxide. It interacts with various enzymes and proteins, including catalase and peroxidase, which are involved in the breakdown of hydrogen peroxide into water and oxygen. Sodium stannate acts as a stabilizing agent, preventing the rapid decomposition of hydrogen peroxide and ensuring its controlled release. This interaction is crucial in maintaining the balance of reactive oxygen species within cells and preventing oxidative damage .

Cellular Effects

Sodium stannate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Sodium stannate has been shown to affect the activity of key signaling molecules such as mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These signaling pathways play essential roles in regulating cell growth, differentiation, and apoptosis. Additionally, sodium stannate can alter the expression of genes involved in oxidative stress response and metabolic pathways, thereby impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of sodium stannate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Sodium stannate binds to specific sites on enzymes such as catalase and peroxidase, enhancing their stability and activity. This binding interaction prevents the rapid degradation of hydrogen peroxide and ensures its controlled release. Furthermore, sodium stannate can inhibit the activity of certain enzymes involved in oxidative stress response, thereby modulating the cellular redox state. Changes in gene expression induced by sodium stannate are mediated through its effects on transcription factors such as NF-κB, which regulate the expression of genes involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium stannate change over time due to its stability, degradation, and long-term impact on cellular function. Sodium stannate is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, sodium stannate may undergo degradation, leading to a decrease in its stabilizing effects on hydrogen peroxide. Long-term exposure to sodium stannate can result in alterations in cellular function, including changes in cell signaling, gene expression, and metabolic activity. These temporal effects are important considerations in experimental design and interpretation .

Dosage Effects in Animal Models

The effects of sodium stannate vary with different dosages in animal models. At low doses, sodium stannate can enhance the stability of hydrogen peroxide and modulate cellular redox state without causing significant toxicity. At high doses, sodium stannate may exhibit toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity. These dosage-dependent effects are critical for determining the safe and effective use of sodium stannate in experimental and therapeutic applications .

Metabolic Pathways

Sodium stannate is involved in various metabolic pathways, including those related to oxidative stress response and hydrogen peroxide metabolism. It interacts with enzymes such as catalase and peroxidase, which are key players in the breakdown of hydrogen peroxide. Sodium stannate can also influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in redox reactions. These interactions are essential for maintaining cellular homeostasis and preventing oxidative damage .

Transport and Distribution

Within cells and tissues, sodium stannate is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters that facilitate its uptake and distribution across cellular compartments. Sodium stannate’s localization and accumulation within cells are influenced by factors such as pH, ionic strength, and the presence of other biomolecules. These transport and distribution mechanisms are crucial for understanding the cellular effects and therapeutic potential of sodium stannate .

Subcellular Localization

Sodium stannate exhibits specific subcellular localization, which can affect its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, sodium stannate may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response. Understanding the subcellular localization of sodium stannate is important for elucidating its molecular mechanisms and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Sodium Silicate (Na₂SiO₃): Used in detergents and as a sealant.

Sodium Germanate (Na₂GeO₃): Employed in the production of germanium-based semiconductors.

Sodium Aluminate (NaAlO₂): Utilized in water treatment and as a coagulant.

Uniqueness of Sodium Stannate:

Stabilization Properties: Sodium stannate is particularly effective in stabilizing hydrogen peroxide, a property not shared by its analogs.

Catalytic Efficiency: It serves as a highly efficient catalyst in various organic reactions, making it unique among similar compounds

Biologische Aktivität

Sodium stannate, a compound of sodium and tin, has garnered attention for its various biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by research findings and case studies.

Sodium stannate is primarily represented by the formula . It can be synthesized through several methods, including the neutralization of stannic chloride with sodium hydroxide. This process results in the formation of sodium stannate along with stannic acid as a by-product. The synthesis conditions, such as temperature and pH, significantly influence the purity and solubility of the final product .

Antimicrobial Activity

Sodium stannate exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains. The mechanism is thought to involve the disruption of bacterial cell membranes and interference with metabolic processes. For instance, studies have shown that sodium stannate can effectively reduce biofilm formation in pathogenic bacteria, enhancing its potential as an antimicrobial agent in medical applications .

Antioxidant Properties

Sodium stannate has been recognized for its antioxidant capabilities. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

Case Studies

- Inhibition of Biofilm Formation : A study demonstrated that sodium stannate significantly reduced biofilm formation in Staphylococcus aureus. The treated surfaces showed a 75% reduction in biofilm density compared to untreated controls. This suggests that sodium stannate could be utilized in coatings for medical devices to prevent infections .

- Neuroprotective Effects : In vitro studies have indicated that sodium stannate can protect neuronal cells from oxidative damage induced by hydrogen peroxide. The compound was shown to enhance cell viability by approximately 40% under oxidative stress conditions, indicating its potential for therapeutic use in neuroprotection .

Research Findings

Eigenschaften

IUPAC Name |

disodium;dioxido(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.3O.Sn/q2*+1;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQLLNFANZSCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

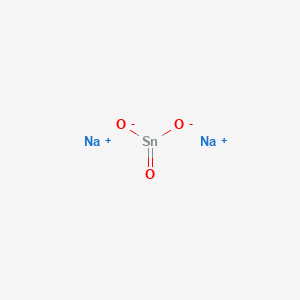

[O-][Sn](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trihydrate: Colorless or white solid; Gradually decomposed by air; [Merck Index] White to off-white crystals and powder; Odorless; Slowly decomposed by air to the oxide; [GFS Chemicals MSDS] | |

| Record name | Sodium stannate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12058-66-1 | |

| Record name | Sodium stannate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012058661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannate (SnO32-), sodium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium tin trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM STANNATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC8111ZN4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.